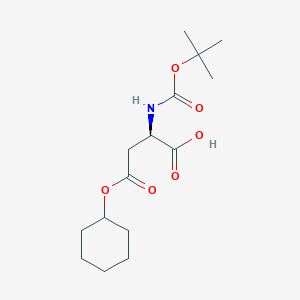

Boc-d-天冬(ochex)-oh

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-D-Asp(OcHex)-OH, also known as Boc-D-aspartic acid 4-cyclohexyl ester, is a compound used in peptide synthesis . It is also known as orexin A, a peptide that regulates appetite and sleep . This compound has been shown to stimulate the release of histamine from mast cells and inhibit tumor necrosis factor .

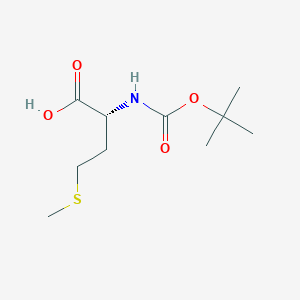

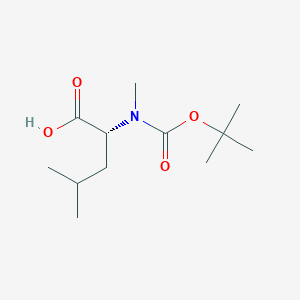

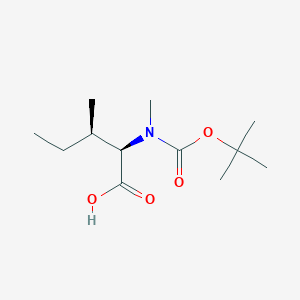

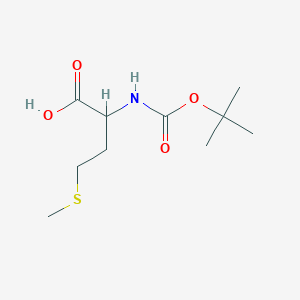

Molecular Structure Analysis

The empirical formula of Boc-D-Asp(OcHex)-OH is C15H25NO6 . The molecular weight is 315.36 . The SMILES string isCC(C)(C)OC(=O)NC@HOC1CCCCC1)C(O)=O . Physical And Chemical Properties Analysis

Boc-D-Asp(OcHex)-OH is a solid substance . Its empirical formula is C15H25NO6 , and its molecular weight is 315.36 . The SMILES string representation of its structure isCC(C)(C)OC(=O)NC@HOC1CCCCC1)C(O)=O .

科学研究应用

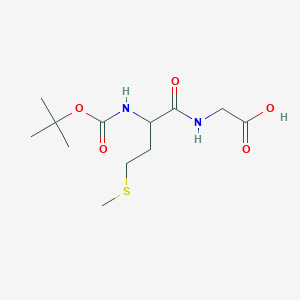

肽合成与稳定性

Boc-d-天冬(ochex)-oh,也称为 Boc-Asp(OcHex),主要用于肽合成,提供稳定性并最大程度减少副反应。Tam 等人 (1980) 强调了其对三氟乙酸 (TFA) 的稳定性,以及它在酸性条件(尤其是在碱性条件)下最大程度减少天冬酰肽的缩天冬酰胺形成和 α,β-重排的能力,使其成为固相肽合成中合适的保护基团 (Tam 等人,1980)。此外,其在固相合成过程中提高肽的产率和纯度的作用已被记录在案,进一步证实了其在肽化学中的效用 (DiMarchi, Tam, & Merrifield, 2009)。

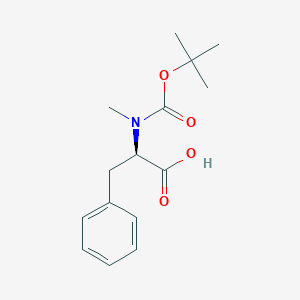

手性识别和分子印迹

This compound 的一项重要应用是分子印迹聚合物膜的开发。Yoshikawa 等人 (2001) 使用这些膜证明了氨基酸的对映选择性吸附,其中包含 this compound 的四肽残基的聚合物膜对特定的氨基酸异构体表现出选择性识别 (Yoshikawa, Kondo, & Morita, 2001)。此外,这些膜已被用于电渗析过程中以实现对映选择性分离,展示了 this compound 在创建具有特定分子识别能力的膜方面的多功能性 (Yoshikawa, Izumi, & Kitao, 1997)。

复杂肽和蛋白质的合成

This compound 在复杂肽和蛋白质的合成中发挥了重要作用。它在人表皮生长因子 (h-EGF) 的经典溶液合成中促进了受保护肽衍生物的合成,表明其在肽化学中的关键作用 (Shin, Kaburaki, Watanabe, & Munekata, 1992)。this compound 提供的稳定性和选择性对于获得高纯度和高产率的肽至关重要,而这对于治疗和生化应用至关重要。

作用机制

Target of Action

Boc-D-Asp(OcHex)-OH is primarily an aspartic acid derivative . Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of other amino acids and some key metabolic processes.

Mode of Action

Aspartic acid is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

Aspartic acid and its derivatives are recognized to be beneficial as ergogenic dietary substances .

属性

IUPAC Name |

(2R)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPQIWFEEKQBBN-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)OC1CCCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。